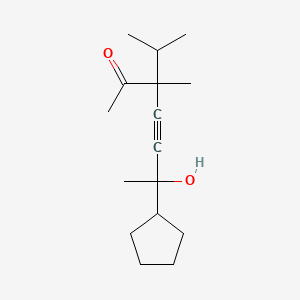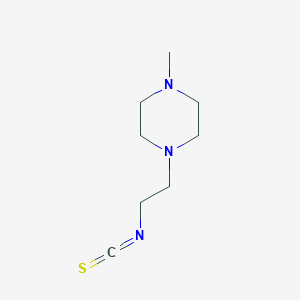
1-(2-Isothiocyanatoethyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isothiocyanatoethyl)-4-methylpiperazine is a chemical compound characterized by the presence of an isothiocyanate group attached to an ethyl chain, which is further connected to a methylpiperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2-isothiocyanatoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols.
Polymerization: The isothiocyanate group can initiate polymerization reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and ethanol.
Catalysts: Triethylamine, pyridine, and other organic bases.
Major Products Formed:
Thiourea Derivatives: Formed by the reaction with primary amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Polymers: Formed through radical polymerization.
Aplicaciones Científicas De Investigación
1-(2-Isothiocyanatoethyl)-4-methylpiperazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can induce oxidative stress and apoptosis in cancer cells by increasing reactive oxygen species levels and depleting glutathione .
Comparación Con Compuestos Similares
Phenethyl Isothiocyanate: Known for its anticancer properties and ability to induce apoptosis.
2-Isothiocyanatoethyl Methacrylate: Used in polymer chemistry for post-polymerization modifications.
(2-Isothiocyanatoethyl)cyclopentane:
Uniqueness: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine stands out due to its unique combination of a piperazine ring and an isothiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable thiourea and thiocarbamate derivatives makes it valuable in synthetic chemistry and material science .
Propiedades
Número CAS |
70825-74-0 |
|---|---|
Fórmula molecular |
C8H15N3S |
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
1-(2-isothiocyanatoethyl)-4-methylpiperazine |
InChI |
InChI=1S/C8H15N3S/c1-10-4-6-11(7-5-10)3-2-9-8-12/h2-7H2,1H3 |
Clave InChI |
QJSGVQKZKZYQQL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


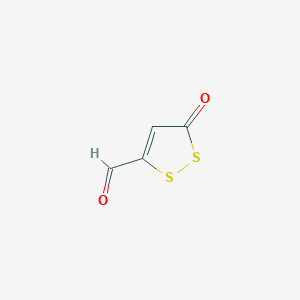
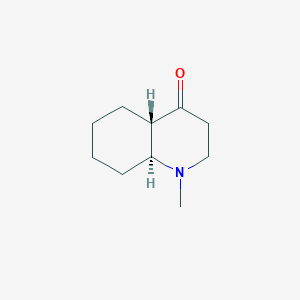
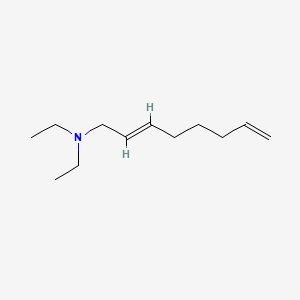
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
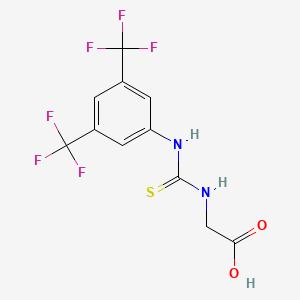

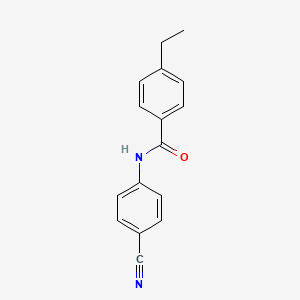
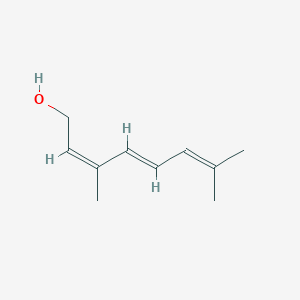

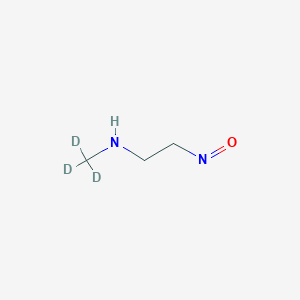
![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
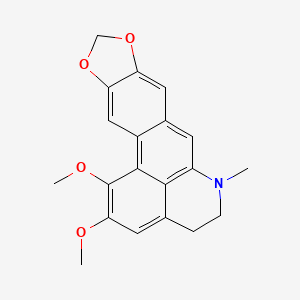
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
